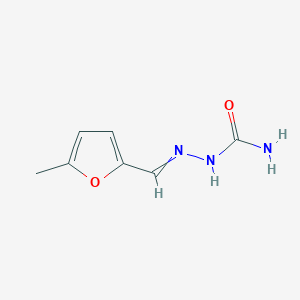![molecular formula C28H28FeNOP B14788003 (2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)
(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE is a chiral phosphine ligand known for its application in enantioselective synthesis. This compound is characterized by its unique structure, which includes a ferrocene backbone and an oxazoline ring, making it highly valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized through the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to the ferrocene backbone through a series of coupling reactions, often involving organometallic reagents.
Introduction of the Diphenylphosphine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of metalloenzymes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The oxazoline ring and the diphenylphosphine group play crucial roles in stabilizing these complexes and enhancing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
- ®-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
- (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
Uniqueness
What sets (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE apart from similar compounds is its high enantioselectivity and stability in catalytic processes. The specific configuration of the oxazoline ring and the ferrocene backbone contributes to its superior performance in asymmetric synthesis .
Properties
Molecular Formula |
C28H28FeNOP |
|---|---|
Molecular Weight |
481.3 g/mol |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H; |
InChI Key |
FELCHLOAEMNOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
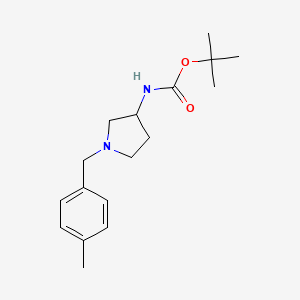
![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
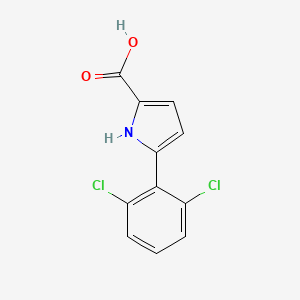
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
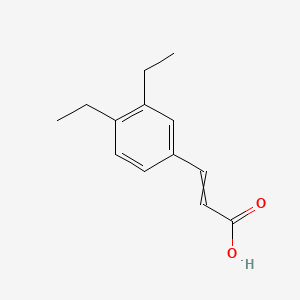
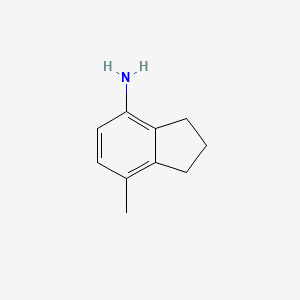
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
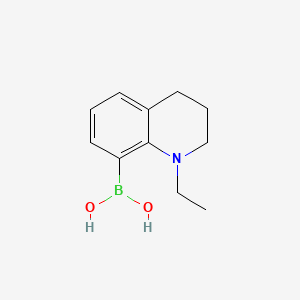
![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)

